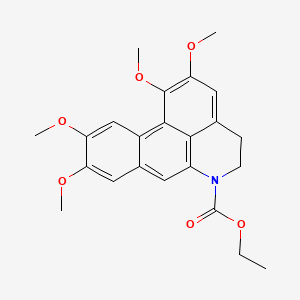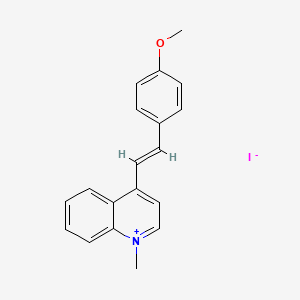![molecular formula C17H12N2O3 B12889373 (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is a complex organic compound that features a benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under acidic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent. Finally, the acetate ester is formed by reacting the intermediate compound with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Cyanating agents like sodium cyanide or potassium cyanide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of cyano derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Benzoxazole derivatives: Similar in structure but may differ in their chemical reactivity and biological properties.
Phenylacetic acid derivatives: Contain a phenyl group and an acetate ester, but lack the benzo[d]oxazole ring.
Uniqueness
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is unique due to the presence of the benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H12N2O3 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
[[4-(1,3-benzoxazol-2-yl)phenyl]-cyanomethyl] acetate |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)21-16(10-18)12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9,16H,1H3 |
InChI-Schlüssel |
PISALYMXISIOLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C#N)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




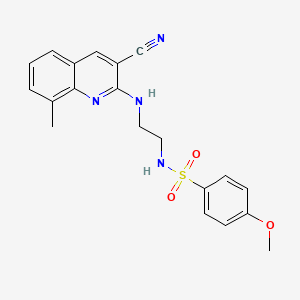
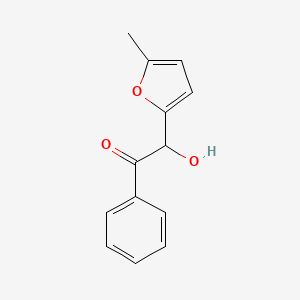
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
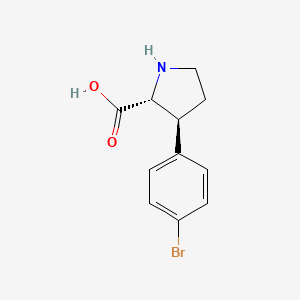
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
